(2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol
Description
(2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is a naphthalene-derived compound featuring a partially saturated bicyclic core with a methoxy group at the 2-position and a hydroxymethyl (-CH₂OH) substituent at the 1-position. Its synthesis typically involves intermediates such as 2-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol (CAS 529-35-1, ), which can undergo acetylation to form 2-methoxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate (95% yield, ), followed by hydrolysis or reduction to yield the methanol derivative. This compound’s structural motifs—a methoxy group and a polar hydroxymethyl chain—make it a versatile intermediate for pharmaceuticals and bioactive molecules, particularly in adrenergic receptor modulation and antiproliferative agent development.
Properties
IUPAC Name |
(2-methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h6-7,13H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXUSLLGHPYFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCCC2)C=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method involves the reduction of (2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanone using sodium borohydride (NaBH4) in methanol . The reaction is carried out at room temperature, and the product is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: The major products include (2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)aldehyde and (2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)carboxylic acid.
Reduction: The major product is (2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)alkane.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
(2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Methoxy vs. Acetoxy Groups
- 2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate (compound 2, ): Retains the methoxy group but replaces the hydroxymethyl with an acetoxy (-OAc) group. Synthesized via acetylation of 2-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol with Ac₂O/Et₃N (95% yield).
Oxidation State of the Core
- 2-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl acetate (compound 3, ):
- Features a ketone at the 5-position, introduced via DDQ oxidation (65% yield).
- The keto group increases electrophilicity, altering reactivity in subsequent transformations (e.g., nucleophilic additions).
Functional Group Modifications
Hydroxymethyl vs. Propenone Substituents
- (E)-3-(4-Methoxyphenyl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-en-1-one ( ): Replaces the hydroxymethyl with a propenone group. Synthesized via Claisen-Schmidt condensation (79% yield). The α,β-unsaturated ketone introduces conjugation, enabling interactions with biological targets (e.g., Michael addition sites).
Hydroxymethyl vs. Sulfonamide Groups
- A61603 (N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide, ):
- Replaces hydroxymethyl with a methanesulfonamide group.
- Acts as a potent α1A-adrenergic receptor agonist, demonstrating the impact of sulfonamide groups on receptor selectivity and potency.
Substitution Patterns and Pharmacological Activity
Tetrahydroisoquinoline Derivatives
- (3-((2-Fluorobenzyl)oxy)-2-methoxy-5,6,14,14a-tetrahydroindolo[30,20:4,5]pyrido[2,1-a]isoquinolin-9(8H)-yl)methanol (compound 9, ): Incorporates a fused indolo-isoquinoline system with a hydroxymethyl group. Demonstrates 38% yield in synthesis, lower than the target compound’s intermediates, highlighting synthetic challenges in complex heterocycles.
Aminomethyl-Phenol Derivatives
- 2-Methoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol ( ): Features an aminomethyl bridge linking the tetrahydronaphthalene core to a phenolic ring. Molecular weight: 283.37 g/mol; polar phenolic and aminomethyl groups may enhance solubility compared to the hydroxymethyl analog.
Key Observations
Substituent Impact : Methoxy groups enhance electron donation, stabilizing aromatic systems, while hydroxymethyl or sulfonamide groups introduce polarity or hydrogen-bonding capacity, critical for receptor interactions ( ).
Synthetic Accessibility : Acetate derivatives (e.g., compound 2) achieve higher yields (95%) compared to complex heterocycles (e.g., compound 9, 38%), reflecting synthetic challenges in multi-step routes ( ).
Biological Relevance : Sulfonamide derivatives (e.g., A61603) exhibit targeted receptor activity, underscoring the importance of functional group selection in drug design ( ).
Biological Activity
Overview
(2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol. It features both a methoxy group and a hydroxymethyl group attached to a tetrahydronaphthalene structure, which contributes to its unique chemical properties and potential biological activities. This compound has garnered attention for its possible applications in medicinal chemistry, particularly in the fields of antimicrobial and antioxidant research.
| Property | Value |
|---|---|
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 856198-62-4 |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have demonstrated its efficacy against various bacterial strains. For instance, it has shown inhibitory effects on common pathogens with minimum inhibitory concentrations (MIC) comparable to established antibiotics. These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated using standard assays such as DPPH and FRAP. The compound demonstrated moderate antioxidant activity, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of preventing oxidative damage associated with various diseases.
The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized that the compound interacts with specific molecular targets within microbial cells and biological systems. Its functional groups may facilitate interactions with enzymes or receptors that are critical for microbial survival or cellular oxidative processes.
Case Studies
- Study on Antimicrobial Activity : A study published in PubMed evaluated the antibacterial effects of various compounds including this compound against several pathogens. The results indicated that it exhibited significant antibacterial activity with MIC values lower than those of some conventional antibiotics .
- Antioxidant Evaluation : Another research effort focused on assessing the antioxidant properties of this compound through DPPH and FRAP methods. The findings revealed that while the antioxidant capacity was not exceptionally high compared to other known antioxidants, it still demonstrated a noteworthy ability to mitigate oxidative stress .
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5,6,7,8-Tetrahydro-2-naphthol | Lacks methoxy group | Antimicrobial |
| 1-Naphthalenol derivatives | Varies in substituents | Antioxidant |
| (2-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)methyl carbamimidothioate hydrochloride | Contains oxo group | Potentially bioactive |
Q & A
Q. What are the recommended synthetic routes for (2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of methoxy-substituted naphthalene derivatives followed by hydroxylation. Key intermediates include 5,6,7,8-tetrahydro-2-methoxynaphthalen-1-ol derivatives (e.g., 6-hydroxy-1-tetralone, CAS 3470-50-6) . Optimization involves:
- Catalyst Selection : Use Pd/C or Raney Ni for hydrogenation .
- Temperature Control : Maintain 40–60°C to prevent over-reduction.
- Solvent System : Ethanol or tetrahydrofuran (THF) improves solubility .
Yield improvements (>80%) are achievable by adjusting stoichiometric ratios (e.g., 1:1.2 substrate-to-reducing agent) and refluxing for 12–24 hours .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of NMR, FT-IR, and mass spectrometry is critical:
- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and hydroxyl (δ ~1.5 ppm) protons. The tetrahydronaphthalene ring shows multiplet signals between δ 1.2–2.8 ppm .
- FT-IR : Confirm O-H (3200–3600 cm⁻¹) and C-O (1250 cm⁻¹) stretches.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 192.18 (calculated: 192.19) .
Q. How should this compound be stored to maintain stability during long-term studies?
- Methodological Answer : Stability is compromised by light, moisture, and oxygen. Best practices include:
- Storage Conditions : In amber glass vials under inert gas (N₂/Ar) at –20°C.
- Degradation Monitoring : Use HPLC with a C18 column (detection at 254 nm) to track purity monthly .
- Avoid Contaminants : Use anhydrous solvents during handling to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies often arise from assay variability or impurity profiles. Strategies include:
- Reproducibility Checks : Validate results across multiple cell lines (e.g., HEK293, HepG2) and replicate experiments ≥3 times.
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidation derivatives) that may skew bioactivity .
- Dose-Response Analysis : Establish EC50/IC50 curves with 95% confidence intervals to quantify potency differences .
Q. What computational models predict the environmental fate and biodegradation pathways of this compound?
- Methodological Answer : Use density functional theory (DFT) and molecular dynamics (MD) simulations:
- Degradation Pathways : Model hydrolysis (via nucleophilic attack at the methoxy group) and photolysis (UV-induced cleavage) .
- Environmental Persistence : Estimate half-life in water (t1/2) using EPI Suite software, incorporating logP (experimental: ~2.1) and solubility data .
- Ecotoxicity : Predict bioaccumulation factors (BCF) with QSAR models .
Q. What in vitro models are suitable for studying the cellular uptake and metabolic fate of this compound?
- Methodological Answer : Prioritize hepatocyte and blood-brain barrier (BBB) models:
- Hepatic Metabolism : Use primary human hepatocytes with LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation at the hydroxyl group) .
- BBB Permeability : Employ MDCK-MDR1 monolayers to measure apparent permeability (Papp) and efflux ratios .
- Imaging Techniques : Confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) tracks subcellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
